2,4-Dimethyl-6H-pyrido(3,2-b)carbazole

Description

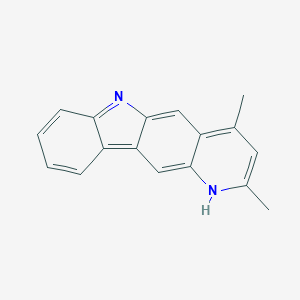

2,4-Dimethyl-6H-pyrido[3,2-b]carbazole is a heterocyclic compound featuring a fused pyrido-carbazole core with methyl substituents at positions 2 and 4 (Figure 1). Its planar aromatic structure and extended π-conjugation make it suitable for applications in organic electronics and antitumor drug development .

Properties

CAS No. |

155136-72-4 |

|---|---|

Molecular Formula |

C17H14N2 |

Molecular Weight |

246.31 g/mol |

IUPAC Name |

2,4-dimethyl-1H-pyrido[3,2-b]carbazole |

InChI |

InChI=1S/C17H14N2/c1-10-7-11(2)18-16-9-14-12-5-3-4-6-15(12)19-17(14)8-13(10)16/h3-9,18H,1-2H3 |

InChI Key |

FLRIZEAQTUTWHB-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C2C=C3C(=C4C=CC=CC4=N3)C=C2N1)C |

Isomeric SMILES |

CC1=CC(=NC2=CC3=C(C=C12)NC4=CC=CC=C43)C |

Canonical SMILES |

CC1=CC(=C2C=C3C(=C4C=CC=CC4=N3)C=C2N1)C |

Other CAS No. |

155136-72-4 |

Synonyms |

2,4-dimethyl-6H-pyrido(3,2-b)carbazole 2,4-dMPC |

Origin of Product |

United States |

Scientific Research Applications

Overview

2,4-Dimethyl-6H-pyrido(3,2-b)carbazole is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential anticancer properties. This compound is structurally related to ellipticine, a well-known antitumor agent. The following sections detail its synthesis, biological activities, and specific applications in cancer research.

Biological Activities

Research indicates that this compound exhibits significant anticancer activities. The following subsections summarize key findings from various studies:

Antitumor Activity

- Mechanism of Action : Studies have shown that this compound can induce cell cycle arrest in cancer cells. For instance, it has been demonstrated to arrest K562 leukemia cells at the S phase when treated with specific concentrations .

- Cytotoxicity : In vitro assays have revealed that this compound and its derivatives possess cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and L1210 (leukemia). The IC50 values indicate potent activity compared to standard chemotherapeutics like doxorubicin .

Immunomodulatory Effects

Research has also explored the immunomodulatory properties of this compound. It has been found to influence cytokine production in human peripheral blood mononuclear cells (PBMC), enhancing IL-6 production while inhibiting IL-8 expression . This suggests a dual role where it not only targets cancer cells but may also modulate immune responses.

Case Studies

Several studies highlight the practical applications of this compound:

- Study on K562 Cells : A study conducted on K562 cells treated with this compound showed significant cell cycle arrest and selective cytotoxicity against cancerous cells while sparing normal cells .

- Olivacine Derivatives Comparison : A comparative analysis of olivacine derivatives revealed that some derivatives of this compound exhibited superior anticancer activity compared to established drugs like doxorubicin .

Data Tables

The following table summarizes key findings related to the anticancer activity of various derivatives of this compound:

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Carbazole Derivatives

Table 3: Cytotoxicity and Mechanisms

Key Findings :

- Methylation at positions 2 and 4 in pyridocarbazoles enhances antitumor potency compared to unsubstituted analogues .

- Indolo[3,2-b]carbazoles exhibit minimal cytotoxicity but excel in optoelectronic applications due to high thermal stability (Tg >150°C) .

Electronic Properties

Table 4: Optoelectronic Performance

Preparation Methods

Reaction Mechanism and Precursor Design

The reaction typically employs a ketone and an amine derivative, which undergo cyclodehydration under acidic conditions. For this compound, the precursors include a 1,4-dimethylcarbazole derivative and a pyridine-containing fragment. The mechanism proceeds via imine formation, followed by intramolecular cyclization to establish the pyrido[3,2-b]carbazole core.

Synthetic Routes and Variations

Two primary routes have been reported:

-

Route A : Direct cyclization of 9-methoxy-1,4-dimethylcarbazole with acetylacetone in the presence of polyphosphoric acid (PPA) at 120–140°C, yielding the 9-methoxy derivative (2b). Subsequent demethoxylation using hydrobromic acid (HBr) in acetic acid produces the target compound (2a).

-

Route B : Use of 9-hydroxy-1,4-dimethylcarbazole as the starting material, bypassing the need for demethoxylation. However, this method requires stringent temperature control to prevent side reactions.

Table 1: Comparison of Combes-Beyer Reaction Routes

| Route | Precursor | Conditions | Yield (%) | Key Challenges |

|---|---|---|---|---|

| A | 9-Methoxy-1,4-dimethylcarbazole | PPA, 140°C, 6 h | 58 | Partial demethoxylation |

| B | 9-Hydroxy-1,4-dimethylcarbazole | H2SO4, 100°C, 4 h | 62 | Sensitivity to over-acidification |

Route A demonstrates reproducibility but necessitates an additional step to remove the methoxy group, while Route B offers a streamlined process at the cost of stricter reaction control.

Multi-Step Synthesis via 3-Amino-1,4-Dimethylcarbazole

An alternative pathway involves the synthesis of 3-amino-1,4-dimethylcarbazole as a key intermediate, followed by cyclization to form the pyrido-carbazole framework.

Intermediate Preparation

The synthesis begins with 5-bromoindole, which undergoes nitration in acetic anhydride to yield 6-bromo-1,4-dimethyl-3-nitro-9H-carbazole. Hydrogenation over palladium-charcoal selectively reduces the nitro group while removing the bromine atom, producing 3-amino-1,4-dimethylcarbazole.

Condensation and Cyclization

The amine intermediate reacts with ethyl acetoacetate to form a non-isolable Schiff base. Heating this intermediate at 230°C in diphenylether induces cyclization, yielding 5,11-dimethyl-6H-pyrido[3,2-b]carbazol-7-one (7) in 65% yield. The lactam form dominates in the solid state, as confirmed by IR spectroscopy and X-ray crystallography.

Table 2: Key Steps in Multi-Step Synthesis

| Step | Reagents/Conditions | Intermediate | Yield (%) |

|---|---|---|---|

| Nitration | HNO3, Ac2O, 0°C | 6-Bromo-1,4-dimethyl-3-nitro-9H-carbazole | 72 |

| Hydrogenation | H2, Pd/C, EtOH, 50 psi | 3-Amino-1,4-dimethylcarbazole | 68 |

| Cyclization | Diphenylether, 230°C, 2 h | 5,11-Dimethyl-6H-pyrido[3,2-b]carbazol-7-one | 65 |

This method avoids the demethoxylation challenges of the Combes-Beyer reaction but requires high-temperature cyclization, which may limit scalability.

Alternative Methodologies and Recent Advances

Cross-Coupling Reactions

Attempts to employ Suzuki-Miyaura couplings for synthesizing carbazole derivatives have been explored, though direct application to this compound remains limited. For example, 6-bromo-1,4-dimethyl-3-nitro-9H-carbazole failed to couple with arylboronic acids under standard Pd(PPh3)4/Na2CO3 conditions. However, introducing electron-withdrawing groups (e.g., nitro) improved reactivity, suggesting potential for modified precursors.

Comparative Analysis of Preparation Methods

Efficiency and Scalability

Q & A

Basic Research Questions

Q. What are the common synthetic methodologies for preparing indolo[3,2-b]carbazole derivatives, and how do structural modifications influence their electronic properties?

- Methodological Answer : Indolo[3,2-b]carbazole derivatives are typically synthesized via condensation reactions of pyrazole-4-carboxaldehydes with aromatic amines or diamine precursors under acidic or oxidative conditions (e.g., using Na₂S₂O₅ or PCl₃) . Structural modifications, such as alkylation at nitrogen positions or aryl substitution at the 6- and 12-positions, can alter π-conjugation and electron-donating/-withdrawing effects. For example, methoxy or methyl groups enhance HOMO energy levels (e.g., EHOMO = −5.06 eV for diindolo[3,2-b]carbazole), improving hole-transport properties in organic electronics .

Q. How can researchers characterize the thermal stability and morphological properties of indolo[3,2-b]carbazole-based materials?

- Methodological Answer : Thermal stability is assessed via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), which reveal high glass transition temperatures (Tg > 150°C) due to rigid planar structures . Morphological stability is evaluated using atomic force microscopy (AFM) or X-ray diffraction (XRD) to monitor crystallinity and thin-film uniformity, critical for OLED and semiconductor applications .

Advanced Research Questions

Q. How can the electronic properties of 2,4-dimethyl-6H-pyrido(3,2-b)carbazole derivatives be optimized for hole-transport layers in OLEDs?

- Methodological Answer : Optimization involves:

- Substitution Strategy : Introducing electron-donating groups (e.g., methoxy or alkyl chains) at the 5- and 11-positions to raise HOMO levels (e.g., from −5.64 eV for N-methylcarbazole to −5.06 eV for diindolo derivatives) .

- Doping : Blending with p-type dopants (e.g., F4-TCNQ) to enhance conductivity.

- Device Integration : Testing in heterojunction OLED structures using electron-blocking layers (e.g., MoO₃) to minimize exciton quenching .

Q. What experimental approaches resolve contradictions in reported HOMO energy levels of indolo[3,2-b]carbazole derivatives across studies?

- Methodological Answer : Discrepancies arise from varying substituents and measurement techniques. To reconcile

- Standardized DFT Calculations : Use B3LYP/6-31G(d) methods to compute HOMO energies, cross-validated with ultraviolet photoelectron spectroscopy (UPS) .

- Comparative Studies : Synthesize derivatives with controlled substituents (e.g., 2,4-dimethyl vs. 6-formyl groups) and measure HOMO shifts systematically. For example, 6-formylindolo[3,2-b]carbazole (FICZ) shows a lower HOMO (−5.3 eV) due to electron-withdrawing effects .

Q. How can indolo[3,2-b]carbazole derivatives be incorporated into metal-organic frameworks (MOFs) for optoelectronic applications?

- Methodological Answer :

- Linker Design : Functionalize 5,6,11,12-tetrahydroindolo[3,2-b]carbazole with dicarboxylate groups (e.g., using oxidative dehydrogenation) to create rigid, π-conjugated ligands .

- MOF Synthesis : Solvothermal reactions with metal nodes (e.g., Zn²⁺ or Zr⁶⁺) yield frameworks like Zn-MOF-ICZ, characterized by single-crystal XRD and gas adsorption to confirm porosity .

- Property Tuning : Adjust substituents (e.g., halogenation) to modulate bandgap and charge-transfer efficiency .

Q. What strategies address challenges in achieving dual-mode organic afterglow (thermally activated delayed fluorescence and room-temperature phosphorescence) in indolo[3,2-b]carbazole systems?

- Methodological Answer :

- Molecular Design : Incorporate heavy atoms (e.g., Br) or carbonyl groups to enhance spin-orbit coupling for phosphorescence .

- Host-Guest Systems : Embed derivatives in rigid matrices (e.g., zeolites) to suppress non-radiative decay.

- Characterization : Use time-resolved photoluminescence (TRPL) and transient absorption spectroscopy to quantify afterglow lifetimes and energy transfer pathways .

Data Contradiction and Validation

Q. How do researchers validate the role of indolo[3,2-b]carbazole derivatives as aryl hydrocarbon receptor (AhR) agonists despite conflicting bioactivity reports?

- Methodological Answer :

- Competitive Binding Assays : Use radiolabeled ligands (e.g., [³H]-TCDD) to measure displacement efficiency (e.g., FICZ has Kd = 70 pM for AhR) .

- Gene Expression Profiling : Quantify CYP1A1 induction via qPCR or luciferase reporter assays in AhR-sufficient vs. knockout models to confirm specificity .

- Structural Analysis : Compare X-ray co-crystal structures of AhR-ligand complexes to identify critical interactions (e.g., hydrogen bonding with His291/Ser365) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.